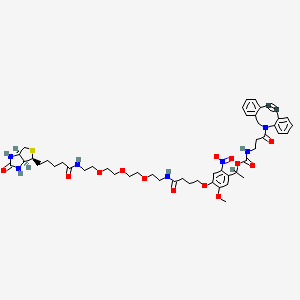

PC DBCO-PEG3-Biotin

Description

Propriétés

Formule moléculaire |

C50H63N7O13S |

|---|---|

Poids moléculaire |

1002.1 g/mol |

Nom IUPAC |

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |

InChI |

InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m0/s1 |

Clé InChI |

QHTIWGZNJOYQBJ-NFDITWSSSA-N |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PC DBCO-PEG3-biotin |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of the PEG3 Spacer in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in biotinylation reagents. Comprising three ethylene glycol units, the PEG3 spacer offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various diagnostic and research applications. This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a biotinylation reagent imparts several beneficial properties that can significantly enhance its utility in research and therapeutic development. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

1. Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1][2][3] Many potent cytotoxic drugs used in ADCs and other small molecule probes are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG linker significantly improves the water solubility of the labeled protein or molecule, preventing aggregation and maintaining biological activity.[2][3]

2. Reduction of Steric Hindrance: The PEG3 spacer arm plays a crucial role in enhancing the accessibility of the biotin moiety for binding to avidin or streptavidin. In traditional biotinylation, the direct attachment of biotin to a bulky protein can impede the interaction between biotin and its binding partners. The flexible PEG linker extends the biotin away from the protein surface, mitigating this steric hindrance and promoting more efficient binding.

3. Improved Pharmacokinetics: Furthermore, the PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. While longer PEG chains generally have a more pronounced effect, even a short spacer like PEG3 can contribute to improved pharmacokinetics.

4. Reduced Immunogenicity: The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.

5. Precise Spatial Control: Finally, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

Quantitative Data on the Impact of PEG Spacers

The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters.

Table 1: Influence of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Hydrophobicity

| Linker | Drug-to-Antibody Ratio (DAR) | HIC Retention Time (min) | Relative Hydrophobicity |

| No PEG | 3.5 | 25.8 | High |

| PEG3 | 3.6 | 22.1 | Moderate |

| PEG8 | 3.4 | 18.5 | Low |

| PEG12 | 3.2 | 16.2 | Very Low |

| Data is illustrative and compiled from various sources in the literature. HIC (Hydrophobic Interaction Chromatography) retention time is inversely proportional to hydrophilicity. |

Table 2: Impact of PEG Spacer Length on PROTAC Biological Activity

| PROTAC Linker | cLogP | DC50 (nM) | Dmax (%) |

| Alkyl C5 | 4.8 | 120 | 75 |

| PEG3 | 3.5 | 45 | 92 |

| PEG6 | 2.9 | 68 | 88 |

| Data is illustrative and compiled from various sources in the literature. cLogP is the calculated octanol-water partition coefficient. DC50 is the concentration for 50% maximal degradation. Dmax is the maximal level of protein degradation. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylation reagents with a PEG3 spacer.

Protocol 1: Amine-Reactive Biotinylation of a Protein using NHS-PEG3-Biotin

This protocol describes the modification of exposed primary amino groups (e.g., lysine residues) in proteins with a succinimidyl (NHS) ester of PEG3-biotin.

Materials:

-

Protein to be biotinylated (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

NHS-PEG3-Biotin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG3-Biotin in DMSO or DMF to a concentration of 10 mg/mL.

-

Biotinylation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG3-Biotin to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Sulfhydryl-Reactive Biotinylation of a Protein using Maleimide-PEG3-Biotin

This protocol is for labeling proteins with available sulfhydryl groups (cysteines) using a maleimide-activated PEG3-biotin.

Materials:

-

Protein with free sulfhydryl groups

-

Maleimide reaction buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 6.5-7.5)

-

Maleimide-PEG3-Biotin

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the maleimide reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG3-Biotin in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG3-Biotin stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Purification: Separate the biotinylated protein from unreacted reagent using a desalting column.

Applications and Workflows

The unique properties of the PEG3 spacer make it a valuable component in various advanced applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker, which includes the PEG3 spacer, is critical for ensuring the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site. The hydrophilicity imparted by the PEG3 spacer can help to overcome aggregation issues associated with hydrophobic drugs, allowing for higher drug-to-antibody ratios (DARs).

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of PROTAC efficacy. A PEG3 linker can provide the optimal length and flexibility to facilitate the formation of a stable ternary complex.

Immunoassays (ELISA)

In a sandwich ELISA, a biotinylated detection antibody is often used in conjunction with a streptavidin-enzyme conjugate for signal amplification. A PEG3 spacer on the biotinylated antibody ensures that the biotin is readily accessible to the streptavidin conjugate, which can enhance the sensitivity of the assay.

Conclusion

The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce steric hindrance and immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics and advanced research reagents. The strategic incorporation of a PEG3 spacer in biotinylation reagents can lead to more robust and reliable results in a wide array of applications, from fundamental research to the development of novel drug candidates.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging Using PC DBCO-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC DBCO-PEG3-Biotin is a versatile, high-purity probe designed for the selective labeling and imaging of biomolecules in living cells. This reagent integrates several key features: a photocleavable (PC) linker, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG3) spacer, and a biotin moiety for high-affinity detection.[1][2] The DBCO group facilitates a bioorthogonal reaction with azide-modified targets via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1] The PEG3 spacer enhances solubility in aqueous media and minimizes steric hindrance.[1] The biotin tag allows for robust detection and signal amplification using streptavidin-fluorophore conjugates. A key feature of this reagent is the photocleavable linker, which enables the light-induced release of the biotinylated molecule, offering temporal and spatial control over downstream applications.[1]

These characteristics make this compound an ideal tool for a range of live-cell imaging applications, including tracking of labeled biomolecules, studying dynamic cellular processes, and targeted drug delivery.

Principle of Technology

The use of this compound in live cell imaging typically follows a two-step labeling strategy. First, a bioorthogonal azide group is introduced into the target biomolecule. This can be achieved through metabolic labeling, where cells are incubated with an azide-modified precursor (e.g., an azide-modified sugar, amino acid, or nucleoside), or through the use of azide-tagged antibodies or ligands that bind to specific cellular components.

In the second step, the azide-modified cells are treated with this compound. The DBCO group on the probe reacts specifically with the azide group on the target biomolecule, forming a stable triazole linkage. The biotinylated target can then be visualized by incubating the cells with a fluorescently labeled streptavidin conjugate. The photocleavable linker allows for the subsequent release of the biotin tag upon exposure to UV light (typically around 365 nm), which can be useful for applications requiring the removal of the detection moiety.

Data Presentation

The following tables summarize representative quantitative data from live cell imaging experiments using this compound. Note that optimal conditions and results may vary depending on the cell type, the specific target biomolecule, and the imaging setup.

Table 1: Recommended Reagent Concentrations and Incubation Times

| Reagent | Typical Concentration Range | Typical Incubation Time | Notes |

| Azide-modified precursor (e.g., Ac4ManNAz) | 25-100 µM | 24-72 hours | Optimal concentration and time should be determined empirically for each cell line and precursor. |

| This compound | 10-50 µM | 30-60 minutes | Higher concentrations or longer incubation times may increase background signal. |

| Streptavidin-Fluorophore Conjugate | 1-5 µg/mL | 15-30 minutes | Concentration depends on the specific conjugate and desired signal intensity. |

Table 2: Representative Labeling Efficiency and Cell Viability

| Cell Line | Target Biomolecule | Labeling Efficiency (%) | Cell Viability (%) |

| HeLa | Cell surface glycoproteins | > 90% | > 95% |

| Jurkat | Cell surface proteins | > 85% | > 95% |

| Primary Neurons | Nascent proteins | > 80% | > 90% |

Labeling efficiency was determined by flow cytometry analysis of fluorescently labeled cells compared to unlabeled controls. Cell viability was assessed using a Trypan Blue exclusion assay.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins

This protocol describes the labeling of cell surface glycoproteins with this compound following metabolic incorporation of an azide-modified sugar.

Materials:

-

Live cells of interest (e.g., HeLa)

-

Complete cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Streptavidin-Alexa Fluor 488 conjugate

-

Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

-

Glass-bottom dishes or imaging slides

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or imaging slides and culture until they reach the desired confluency (typically 60-80%).

-

Metabolic Labeling: Add the azide-modified sugar to the cell culture medium to a final concentration of 50 µM. Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azide groups into cell surface glycans.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove unincorporated azide-modified sugar.

-

This compound Labeling: Prepare a working solution of this compound in pre-warmed, serum-free cell culture medium at a final concentration of 25 µM. Incubate the cells with this solution for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: Wash the cells three times with pre-warmed PBS to remove excess this compound.

-

Streptavidin Staining: Prepare a working solution of Streptavidin-Alexa Fluor 488 in live-cell imaging buffer at a concentration of 2 µg/mL. Incubate the cells with this solution for 15-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with live-cell imaging buffer.

-

Live Cell Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells and proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., excitation/emission of ~495/519 nm for Alexa Fluor 488).

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)

This protocol is to assess the effect of the labeling procedure on cell viability.

Materials:

-

Labeled and unlabeled (control) cells

-

Trypsin-EDTA (for adherent cells)

-

Complete cell culture medium

-

Trypan Blue solution (0.4%)

-

Hemocytometer

Procedure:

-

Cell Detachment: For adherent cells, aspirate the medium and wash with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete cell culture medium. For suspension cells, gently pellet the cells by centrifugation.

-

Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculate Viability: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Protocol 3: Photocleavage of the Biotin Tag

This protocol describes the light-induced cleavage of the PC linker to release the biotin-streptavidin complex.

Materials:

-

Labeled and imaged cells from Protocol 1

-

UV lamp with an emission wavelength of ~365 nm

Procedure:

-

UV Exposure: Expose the labeled cells to UV light (e.g., 365 nm at 1-5 mW/cm²) for 5-15 minutes. The optimal exposure time should be determined empirically.

-

Post-Cleavage Imaging: Re-image the cells using the same settings as in Protocol 1 to confirm the removal of the fluorescent signal.

Mandatory Visualizations

Caption: Experimental workflow for live cell imaging.

Caption: Principle of two-step labeling and photocleavage.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using a DBCO-Functionalized Linker Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of the linker connecting the antibody to the drug payload. Modern bioconjugation techniques, particularly bioorthogonal chemistry, have enabled the creation of more homogeneous and stable ADCs.

This document details the synthesis of ADCs using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This method involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide group, which proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3]

We focus on a strategy incorporating a linker with functionalities similar to PC DBCO-PEG3-Biotin . This multifunctional linker offers several advantages:

-

DBCO Group: Enables copper-free click chemistry for covalent attachment to an azide-modified payload.[4]

-

PEG Spacer: A hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the ADC, reduces aggregation, and can improve pharmacokinetic properties.[2]

-

Biotin Tag: Provides a high-affinity handle for purification via streptavidin-based chromatography or for detection and characterization assays.

-

Photocleavable (PC) Linker: Allows for the controlled release of the payload upon exposure to a specific wavelength of light, offering a mechanism for spatiotemporal control in experimental or therapeutic settings.

Principle of the Method

The synthesis is a two-stage process. First, the antibody is functionalized with a DBCO-containing linker. For this, a heterobifunctional linker, such as a DBCO-PEG-NHS ester, is used to react with primary amines (e.g., lysine residues) on the antibody surface. This results in a stable, DBCO-modified antibody.

In the second stage, this DBCO-functionalized antibody is reacted with a cytotoxic payload that has been chemically modified to contain an azide group. The SPAAC reaction forms a stable triazole linkage, covalently attaching the drug to the antibody to form the final ADC.

Figure 1: General workflow for ADC synthesis via SPAAC click chemistry.

Components of the this compound Linker

The unique features of this linker provide advanced functionalities for ADC development and analysis.

Figure 2: Functional components of a multifunctional ADC linker.

Experimental Protocols

Protocol 1: Antibody Modification with DBCO-PEG-NHS Ester

This protocol describes the functionalization of an antibody with DBCO groups by targeting surface-accessible lysine residues.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester), dissolved in anhydrous DMSO.

-

Amine-free reaction buffer (e.g., PBS, pH 8.0).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns (e.g., PD-10) or dialysis cassettes.

-

UV-Vis Spectrophotometer.

Methodology:

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Remove any additives like BSA or glycine using appropriate purification methods.

-

Reaction Setup: Warm the antibody solution to room temperature. Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution (from a 10 mM stock in DMSO) to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Quenching (Optional): To quench any unreacted NHS ester, add Tris buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Purification: Remove excess, unreacted DBCO linker and quenching reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Characterization (Degree of Labeling - DOL):

-

Measure the absorbance of the purified DBCO-modified antibody at 280 nm (for protein) and ~309 nm (for the DBCO group).

-

Calculate the antibody concentration using the Beer-Lambert law (A = εcl), correcting for the DBCO absorbance at 280 nm.

-

Calculate the DOL (average number of DBCO molecules per antibody) using the absorbance at ~309 nm and the extinction coefficient of the DBCO group.

-

| Parameter | Recommended Value | Reference |

| Molar Excess of DBCO-NHS Ester | 10 to 20-fold | |

| Reaction pH | 7.4 - 8.0 | |

| Reaction Time | 60 minutes | |

| Temperature | Room Temperature | |

| Final DMSO Concentration | < 10% (v/v) | |

| Typical Degree of Labeling (DOL) | 2 - 6 | |

| Table 1. Typical Parameters for Antibody Modification with DBCO-PEG-NHS Ester. |

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry

This protocol describes the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

Purified DBCO-modified antibody.

-

Azide-modified payload, dissolved in a compatible solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS).

Methodology:

-

Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the number of DBCO groups is typically used.

-

Incubation: Incubate the reaction mixture overnight (12-16 hours) at 4°C or for 4-12 hours at room temperature with gentle mixing. Reaction times may need optimization depending on the specific payload.

-

Purification: Purify the resulting ADC from unreacted payload and other impurities. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

| Parameter | Recommended Value | Reference |

| Molar Excess of Azide-Payload | 1.5 to 5-fold (over DBCO) | |

| Reaction Time | 4 - 16 hours | |

| Temperature | 4°C or Room Temperature | |

| Typical Drug-to-Antibody Ratio (DAR) | 2 - 4 | |

| Table 2. Typical Parameters for SPAAC Payload Conjugation. |

Protocol 3: Characterization of the Final ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Methodology:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC-HPLC). HIC separates ADC species based on the number of conjugated drugs, allowing for the calculation of an average DAR and assessment of heterogeneity.

-

Purity and Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

-

Confirmation: Use SDS-PAGE (non-reducing and reducing) to confirm conjugation by observing shifts in the molecular weight of the antibody heavy and light chains. Mass spectrometry can provide a precise mass of the final conjugate.

| Analysis | Parameter Measured | Typical Result | Reference |

| HIC-HPLC | Average DAR, Heterogeneity | Average DAR of ~3.5-4.0 | |

| SEC-HPLC | Purity, Aggregation Level | >95% Monomer | |

| SDS-PAGE | Covalent Conjugation | Shift in band molecular weight | |

| Table 3. Summary of ADC Characterization. |

Advanced Applications of Linker Functionalities

-

Biotin Tag Utility: The biotin moiety on the linker can be used for highly specific purification of the final ADC using streptavidin-coated affinity columns. This is particularly useful for removing any unconjugated antibody. Additionally, it facilitates immobilization on streptavidin-coated plates for use in various binding and analytical assays.

-

Photocleavable Release: The photocleavable group allows for precise control over payload release. By exposing the ADC to light of a specific wavelength (e.g., 365 nm), the linker is cleaved, releasing the drug. This feature is valuable for in vitro studies of drug action, mechanism-of-action studies, and developing photo-activated therapies.

References

Application Notes and Protocols for Surface Functionalization with PC DBCO-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC DBCO-PEG3-Biotin is a versatile heterobifunctional linker that enables the immobilization of biotinylated molecules onto azide-modified surfaces with the unique feature of being photocleavable. This molecule incorporates four key functionalities:

-

Photocleavable (PC) Linker: A nitrobenzyl-based linker that can be cleaved upon exposure to UV light (typically ~365 nm), allowing for the controlled release of captured biomolecules.[1][2]

-

Dibenzocyclooctyne (DBCO): An alkyne group that facilitates covalent conjugation to azide-modified molecules and surfaces via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly specific and occurs under mild conditions, making it ideal for biological applications.

-

Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene glycol spacer that enhances solubility and reduces steric hindrance, improving the accessibility of the terminal biotin moiety.

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling the strong and specific capture of streptavidin-conjugated molecules. The streptavidin-biotin interaction is one of the strongest known non-covalent interactions in nature.[3]

These features make this compound an invaluable tool for a wide range of applications, including reversible protein immobilization, cell capture and release, and the controlled activation of signaling pathways.

Applications

-

Reversible Immobilization of Biomolecules: The photocleavable linker allows for the gentle release of captured proteins, cells, or other biomolecules from a functionalized surface for downstream analysis.

-

Spatially Controlled Cell Adhesion and Detachment: By patterning light on a functionalized surface, specific populations of cells can be selectively detached, enabling studies in cell migration, wound healing, and tissue engineering.

-

Controlled Release of Signaling Molecules: "Caged" signaling molecules can be attached to the surface and released with spatial and temporal control to study cellular responses and signaling cascades.[1]

-

Drug Delivery and Development: The light-triggered release mechanism can be exploited for the targeted delivery and controlled release of therapeutic agents.

Quantitative Data

The following tables summarize key quantitative data related to the components and performance of this compound functionalized surfaces.

Table 1: this compound Properties

| Property | Value | Source(s) |

| Molecular Weight | 1002.15 g/mol | [4] |

| Purity | >95% | |

| Solubility | DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Streptavidin-Biotin Interaction Kinetics

| Parameter | Value | Source(s) |

| Association Rate Constant (k_on) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (k_off) | ~10⁻⁴ s⁻¹ | |

| Dissociation Constant (K_d) | ~10⁻¹⁴ M |

Table 3: Photocleavage Parameters

| Parameter | Value | Source(s) |

| Cleavage Wavelength | ~365 nm | |

| Typical Cleavage Time | 1-5 minutes | |

| Recommended Light Source | UV lamp (e.g., Black Ray XX-15) |

Experimental Protocols

Protocol 1: Functionalization of an Azide-Modified Surface

This protocol describes the immobilization of this compound onto a surface previously modified with azide groups.

Materials:

-

Azide-modified substrate (e.g., glass slide, microplate)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Nitrogen or Argon gas

-

Orbital shaker

Procedure:

-

Prepare this compound Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. Briefly vortex to ensure complete dissolution. Note: Use anhydrous solvents to prevent hydrolysis of the DBCO group.

-

-

Surface Reaction:

-

Place the azide-modified substrate in a suitable reaction vessel.

-

Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100-500 µg/mL.

-

Cover the surface of the substrate with the diluted this compound solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C on an orbital shaker. Protect the reaction from light.

-

-

Washing:

-

After incubation, remove the reaction solution.

-

Wash the surface extensively with PBS (3 x 5 minutes) to remove any unbound linker.

-

Rinse the surface with deionized water.

-

Dry the functionalized surface under a gentle stream of nitrogen or argon gas.

-

-

Storage:

-

Store the biotinylated surface at 4°C in a desiccated, light-proof container. The surface should be used within a few weeks for optimal performance.

-

Protocol 2: Immobilization of Streptavidin-Conjugated Molecules

This protocol details the capture of a streptavidin-conjugated molecule (e.g., protein, antibody) onto the biotinylated surface.

Materials:

-

This compound functionalized surface (from Protocol 1)

-

Streptavidin-conjugated molecule of interest

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Blocking:

-

Block the biotinylated surface with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

-

-

Washing:

-

Wash the surface three times with Wash Buffer.

-

-

Immobilization:

-

Prepare a solution of the streptavidin-conjugated molecule in PBS at the desired concentration.

-

Incubate the surface with the streptavidin-conjugate solution for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the surface thoroughly with Wash Buffer (3 x 5 minutes) to remove any unbound conjugate.

-

Rinse with PBS. The surface is now ready for cell-based assays or other applications.

-

Protocol 3: Photocleavage and Release of Captured Molecules

This protocol describes the light-induced release of the immobilized streptavidin-conjugate from the surface.

Materials:

-

Functionalized surface with immobilized streptavidin-conjugate (from Protocol 2)

-

UV Lamp with an emission peak around 365 nm (e.g., 1-5 mW/cm²)

-

Collection buffer (e.g., PBS, cell culture medium)

Procedure:

-

Preparation:

-

Place the functionalized surface in a suitable container and add a minimal volume of collection buffer to cover the surface.

-

-

UV Exposure:

-

Expose the surface to UV light (~365 nm) for 1-5 minutes. The optimal exposure time should be determined empirically. Note: Avoid prolonged exposure to prevent potential photodamage to the released molecules.

-

-

Collection:

-

Carefully collect the supernatant containing the released molecules.

-

-

Analysis:

-

The released molecules can now be analyzed using various downstream techniques (e.g., Western blot, ELISA, mass spectrometry).

-

Visualizations

Caption: Experimental workflow for surface functionalization and photorelease.

Caption: Controlled activation of a cell signaling pathway.

References

Reversible Protein Modifications with PC DBCO-PEG3-Biotin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to reversibly modify proteins is a powerful tool in chemical biology, drug discovery, and proteomics. Reversible modifications allow for the controlled study of protein function, the targeted delivery and release of therapeutics, and the effective enrichment and identification of protein interaction partners. PC DBCO-PEG3-Biotin is a versatile, multifunctional reagent designed for the reversible labeling and capture of azide-modified biomolecules.

This reagent incorporates several key features:

-

Dibenzocyclooctyne (DBCO) Group: Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly specific and biocompatible conjugation to azide-modified proteins.[1][2][3]

-

Biotin Moiety: Provides a high-affinity handle for the strong and specific binding to streptavidin- or avidin-functionalized surfaces, such as beads or plates.[3]

-

Photocleavable (PC) Linker: An o-nitrobenzyl-based linker that can be cleaved upon exposure to near-UV light (e.g., 365 nm), allowing for the gentle and specific release of the captured biomolecule.[4]

-

PEG3 Spacer: A short polyethylene glycol spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and reduces steric hindrance.

These features make this compound an ideal tool for a variety of applications, including the selective enrichment of protein subpopulations for proteomic analysis, the development of light-controlled drug delivery systems, and the creation of multifunctional probes for biological imaging.

Principle of Reversible Protein Modification

The workflow for reversible protein modification using this compound involves three main steps:

-

Labeling: An azide-modified protein of interest is covalently labeled with this compound via a copper-free click chemistry reaction. This reaction is highly specific and proceeds efficiently under mild, physiological conditions.

-

Capture: The biotinylated protein is then captured from a complex mixture using streptavidin-coated solid supports, such as magnetic beads or agarose resin. The high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment.

-

Release: After washing to remove non-specifically bound proteins, the captured protein is released from the solid support by exposing it to UV light at a wavelength of approximately 365 nm. The photocleavable linker is cleaved, releasing the protein with a small residual modification while the biotin tag remains bound to the streptavidin support.

Data Presentation

Table 1: Typical Reaction Conditions for DBCO-Azide Bioconjugation

| Parameter | Recommended Conditions | Source(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | |

| Reaction Temperature | 4°C to 37°C | |

| Reaction Time (SPAAC) | < 5 min to overnight | |

| Optimal pH | 7.0 - 9.0 | |

| Solvent | Aqueous buffer (e.g., PBS) |

Table 2: Comparison of Recovery Rates from Streptavidin Beads

| Method | % Recovery | Time (h) | Reference(s) |

| Streptavidin beads from un-purified single biotinylated PCR product | ~52 ± 8.0 | 1-2 | |

| Streptavidin beads from single biotinylated purified PCR product | ~69 ± 6.9 | 1.5-2 | |

| Magnetic beads from un-purified dual biotinylated PCR product | ~72 ± 3.1* | ~1 |

*The value is the Mean of 5 different benches.

Table 3: Photocleavage Conditions and Efficiency

| Photocleavable Moiety | Wavelength (nm) | Cleavage Conditions | Cleavage Efficiency |

| o-Nitrobenzyl (oNB) | ~365 | 1-5 mW/cm² UV lamp | >90% in 5-25 minutes |

| Coumarin Methylester (CM) | ~365 | 10 mW/cm² UV lamp | High degradation rate |

| Coumarin Methylester (CM) | ~405 | 10 mW/cm² UV lamp | Slower degradation rate |

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of the protein should be in the range of 1-10 mg/mL. The final concentration of DMSO or DMF in the reaction mixture should be below 20%.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Removal of Excess Reagent (Optional): If necessary, remove the unreacted this compound using a desalting column or dialysis against the desired buffer.

Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin Beads

This protocol describes the enrichment of the this compound labeled protein using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Magnetic separation rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired volume of beads to a new microcentrifuge tube.

-

Bead Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Add Binding/Wash Buffer to the beads, vortex briefly, and repeat the magnetic separation and supernatant removal. Repeat this wash step two more times.

-

Binding: After the final wash, resuspend the equilibrated beads in the biotinylated protein sample. Incubate for 30-60 minutes at room temperature with gentle rotation.

-

Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

Protocol 3: Photocleavage and Release of Captured Protein

This protocol describes the release of the captured protein from the streptavidin beads by photocleavage.

Materials:

-

Streptavidin beads with bound biotinylated protein from Protocol 2

-

Release Buffer (e.g., PBS, pH 7.4)

-

UV lamp (365 nm, 1-5 mW/cm²)

-

Microcentrifuge

Procedure:

-

Resuspension: After the final wash in Protocol 2, resuspend the beads in a minimal volume of Release Buffer.

-

Photocleavage: Transfer the bead suspension to a UV-transparent microcentrifuge tube or a well of a UV-transparent plate. Expose the sample to a 365 nm UV lamp at an intensity of 1-5 mW/cm² for 5-30 minutes. The optimal irradiation time should be determined empirically for each specific protein and application.

-

Elution: After irradiation, centrifuge the tube to pellet the beads. Carefully collect the supernatant containing the released protein.

-

Analysis: The released protein can be analyzed by SDS-PAGE, Western blotting, mass spectrometry, or other downstream applications.

Visualizations

Caption: Experimental workflow for reversible protein modification.

Caption: Signaling pathway of reversible protein modification.

References

Application Notes and Protocols for Affinity-Based Protein Enrichment Using PC DBCO-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of protein-protein interactions and post-translational modifications are fundamental to understanding cellular processes in both health and disease. Affinity-based protein enrichment is a powerful technique for isolating specific proteins or protein complexes from complex biological mixtures. PC DBCO-PEG3-Biotin is a versatile, photocleavable biotinylation reagent designed for the efficient labeling and enrichment of azide-modified biomolecules.

This reagent features three key components:

-

A Dibenzocyclooctyne (DBCO) group : This allows for a copper-free "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly specific and occurs efficiently under mild, biological conditions.[1][2]

-

A Biotin moiety : This small molecule exhibits an exceptionally high affinity for streptavidin, enabling strong and specific capture of the labeled protein onto streptavidin-coated solid supports, such as magnetic beads or agarose resin.[1]

-

A Photocleavable (PC) linker : Positioned between the DBCO and biotin groups, this linker can be cleaved upon exposure to UV light (typically at 365 nm). This allows for the gentle elution of the captured proteins, preserving their integrity for downstream analysis.[1][3]

The inclusion of a PEG3 spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, facilitating efficient labeling and capture.

Applications

This compound is an ideal tool for a variety of applications in proteomics and drug development, including:

-

Identification of post-translationally modified proteins: In conjunction with metabolic labeling strategies using azide-modified sugars, amino acids, or other precursors, this reagent can be used to enrich and identify proteins with specific modifications.

-

Profiling enzyme activities: Activity-based protein profiling (ABPP) often utilizes azide-modified probes that covalently bind to the active site of enzymes. This compound can then be used to enrich these enzyme-probe complexes for identification and quantification.

-

Mapping protein-protein interactions: When used with cross-linking strategies that incorporate an azide handle, this reagent can facilitate the enrichment of cross-linked protein complexes.

-

Target identification and validation: In drug discovery, an azide-modified small molecule inhibitor can be used to "pull-down" its protein targets from a cell lysate for identification by mass spectrometry.

Data Presentation

The following tables provide representative quantitative data from a typical affinity-based protein enrichment experiment using this compound. The data is presented to illustrate the potential efficiency of the workflow.

Table 1: Streptavidin Bead Binding Capacity

| Bead Type | Supplier | Binding Capacity (nmol of free biotin per mL of resin) |

| Streptavidin Agarose Resin | GoldBio | > 120 |

| High Capacity Streptavidin Magnetic Beads | Vector Labs | ≥ 12 nmol/mg of beads |

| Streptavidin MagBeads | GenScript | ~60 |

Note: The effective binding capacity for a large biotinylated protein will be lower than that for free biotin due to steric hindrance.

Table 2: Representative Protein Enrichment and Recovery Data

| Protein | Initial Abundance (Relative) | Abundance after Enrichment (Relative) | Enrichment Factor | Recovery Rate (%) |

| Azide-labeled Protein of Interest | 1 | 95 | 95 | 85 |

| Non-specific Protein 1 | 100 | 2 | 0.02 | <1 |

| Non-specific Protein 2 | 50 | 1 | 0.02 | <1 |

Calculation of Enrichment Factor:

The enrichment factor is a measure of how effectively the protein of interest has been purified from the background proteome. It can be calculated as follows:

Enrichment Factor = (Abundance of protein of interest after enrichment / Total protein after enrichment) / (Abundance of protein of interest before enrichment / Total protein before enrichment)

A simplified approach for relative quantification using mass spectrometry data is the ratio of the normalized spectral counts of the protein in the enriched sample versus the input sample.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the affinity-based enrichment of azide-labeled proteins from a cell lysate.

Metabolic Labeling of Proteins with Azide Analogs (Example)

This is a generalized protocol and should be optimized for the specific cell line and azide-modified precursor being used.

-

Cell Culture: Culture cells to 70-80% confluency in the appropriate growth medium.

-

Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the growth medium with a medium lacking the corresponding natural amino acid or sugar (e.g., methionine-free medium for azidohomoalanine labeling). Incubate for 1-2 hours.

-

Metabolic Labeling: Replace the starvation medium with a medium containing the azide-modified precursor (e.g., 25-50 µM azidohomoalanine). The optimal concentration and labeling time should be determined empirically (typically 4-24 hours).

-

Cell Harvest: After the labeling period, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

Cell Lysis

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Cell Lysis: Add ice-cold lysis buffer to the cell monolayer (e.g., 1 mL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Copper-Free Click Chemistry Reaction (SPAAC)

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (typically 1-5 mg of total protein) with the this compound stock solution. The final concentration of the biotin reagent should be optimized, but a starting point of 100 µM is recommended.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Affinity Purification of Biotinylated Proteins

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads in the slurry. Transfer the required volume of beads to a new tube. "Wash" the beads by pelleting them with a magnet, removing the supernatant, and resuspending them in a wash buffer (e.g., PBS with 0.1% Tween-20). Repeat this wash step three times.

-

Binding of Biotinylated Proteins: After the final wash, resuspend the beads in the reaction mixture from the click chemistry step. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated proteins to the streptavidin beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended:

-

Wash 3 times with PBS containing 1% SDS.

-

Wash 3 times with 8 M urea in 100 mM Tris-HCl, pH 8.5.

-

Wash 3 times with PBS.

-

Photocleavage and Elution of Enriched Proteins

-

Resuspension: After the final wash, resuspend the beads in a suitable buffer for photocleavage (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Photocleavage: Transfer the bead suspension to a UV-transparent microcentrifuge tube. Irradiate the sample with a 365 nm UV lamp at a close distance for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.

-

Elution: After irradiation, pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted proteins. This is the enriched protein fraction.

-

Downstream Analysis: The enriched protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.

Visualizations

Experimental Workflow

Caption: Experimental workflow for affinity-based protein enrichment.

Example Signaling Pathway: EGFR Signaling

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Quantifying Conjugation Efficiency of PC DBCO-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC DBCO-PEG3-Biotin is a versatile tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This reagent features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility, a biotin handle for detection and purification, and a photocleavable (PC) linker for the controlled release of conjugated molecules.[1][2][3][4] Accurate quantification of the conjugation efficiency is critical for ensuring the quality, reproducibility, and efficacy of the resulting bioconjugate.

This document provides detailed protocols for conjugating this compound to an azide-modified biomolecule and for quantifying the conjugation efficiency using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Additionally, alternative quantification methods are discussed.

Core Concepts and Workflows

The overall process involves two key stages: the conjugation reaction and the quantification of the resulting biotinylation.

Conjugation of this compound to an Azide-Modified Biomolecule

The conjugation is achieved through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[5] The DBCO group on the this compound molecule reacts specifically and efficiently with an azide group on the target biomolecule (e.g., a protein, antibody, or nucleic acid) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with biological functional groups, and can be performed under mild, aqueous conditions suitable for biomolecules.

References

Application Notes and Protocols for Photocleavage of PC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers are powerful tools that enable spatiotemporal control over the release of active molecules. These linkers are stable chemical moieties that can be selectively cleaved upon exposure to light of a specific wavelength. This property makes them invaluable in a wide range of applications, including drug delivery, proteomics, and the controlled release of biomolecules. The most common classes of PC linkers are based on o-nitrobenzyl (ONB) and coumarin scaffolds, each with distinct photochemical properties.

The choice of a PC linker and the corresponding light source is critical for the success of an experiment. Factors to consider include the wavelength of light required for cleavage, the efficiency of the cleavage process (quantum yield), and potential damage to biological samples. This document provides detailed information on the light sources and wavelengths for the photocleavage of common PC linkers, along with experimental protocols and quantitative data to guide researchers in their experimental design.

Principles of Photocleavage

Photocleavage is a photochemical reaction in which a molecule absorbs a photon of light, leading to the breaking of a covalent bond. In the context of PC linkers, the linker is designed to absorb light at a specific wavelength, which initiates an intramolecular rearrangement and subsequent cleavage, releasing the conjugated molecule of interest.

-

o-Nitrobenzyl (ONB) Linkers: Upon irradiation with UV light (typically around 365 nm), the ONB group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the conjugated molecule. The byproducts of this reaction are generally biocompatible.[1]

-

Coumarin-based Linkers: Coumarin derivatives offer the advantage of being cleavable by longer wavelength light, often in the visible range (400-475 nm), which is less damaging to cells and tissues.[2][3] The specific wavelength and efficiency can be tuned by modifying the coumarin structure.[2]

Quantitative Data on Photocleavable Linkers

The efficiency of photocleavage is determined by several factors, including the quantum yield (Φ), which is the number of molecules cleaved per photon absorbed, and the molar absorptivity (ε) at the cleavage wavelength. The following table summarizes key performance indicators for various PC linkers.

| Linker Type | Specific Derivative | Optimal Wavelength (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Key Applications & Notes |

| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | 340-365 | 0.01 - 0.07[2] | - | General purpose, solid-phase synthesis, caged compounds. |

| Veratryl-based (di-alkoxy ONB) | 365 | - | - | Dramatically increased rate of cleavage compared to standard ONB. | |

| α-methyl-ONB | 365 | - | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group. | |

| Thionitrobenzyl (TNB) | TNB(OH) | 346 | 0.19 - 0.24 | 4292 | Higher quantum yield compared to ONB linkers. |

| TNB(CO₂H) | 248 | 0.19 - 0.24 | 11560 | Higher quantum yield compared to ONB linkers. | |

| Coumarin | 7-(diethylamino)-4-(hydroxymethyl)coumarin | 400-475 | ~0.1% (for a specific drug conjugate) | - | Drug delivery, applications requiring longer wavelengths. |

| 7-(diethyl amino)coumaryl-4-methyl derivative | 400-450 | 0.25 | - | Biomarker release, applications requiring non-invasive blue light. | |

| BODIPY | meso-methyl BODIPY | >500 (Green light) | - | - | Photoresponsive materials, applications requiring visible light. |

| Cobalamin | Alkyl-cobalamin conjugates | 360 | up to 0.44 | - | Drug delivery, high quantum yield. |

Light Sources for Photocleavage

The choice of light source is critical for efficient and controlled photocleavage. Both traditional UV lamps and modern LED light sources are effective. The key is to use a light source that provides sufficient and consistent intensity at the optimal wavelength for the specific linker.

| Light Source | Wavelength Range | Advantages | Disadvantages |

| Mercury Arc Lamp | Broad spectrum (UV-Vis) | High intensity | Generates heat, requires filters for wavelength selection |

| Xenon Arc Lamp | Broad spectrum (UV-Vis-NIR) | High intensity, continuous spectrum | Generates heat, requires filters, ozone production |

| Light Emitting Diodes (LEDs) | Narrow spectrum (e.g., 365 nm, 405 nm) | High efficiency, low heat, long lifetime, precise wavelength | Lower intensity compared to arc lamps |

| Lasers | Monochromatic | High intensity, focused beam | Expensive, potential for localized heating |

Experimental Protocols

Protocol 1: General Procedure for Photocleavage in Solution

This protocol outlines a general procedure for the light-induced cleavage of a molecule conjugated via a PC linker in a solution.

Materials:

-

PC linker-conjugated molecule of interest

-

UV-transparent cuvette (e.g., quartz) or reaction vessel

-

Appropriate solvent (e.g., buffer, organic solvent)

-

Light source with a specific wavelength output (e.g., 365 nm LED or filtered lamp)

-

Stir plate and stir bar (optional)

-

HPLC system or mass spectrometer for analysis

Procedure:

-

Sample Preparation: Prepare a solution of the PC linker-conjugated molecule at a known concentration in the chosen solvent. Ensure the solvent is transparent at the irradiation wavelength.

-

Initial Analysis (t=0): Take an aliquot of the solution before irradiation and analyze it using HPLC or mass spectrometry to establish a baseline.

-

Irradiation:

-

Place the solution in the UV-transparent vessel.

-

Position the light source at a fixed distance from the sample to ensure consistent light intensity.

-

If necessary, stir the solution during irradiation to ensure uniform light exposure.

-

Turn on the light source to initiate the photocleavage reaction.

-

-

Monitoring the Reaction:

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the solution.

-

Analyze the aliquots by HPLC or mass spectrometry to monitor the disappearance of the starting material and the appearance of the cleaved product.

-

-

Data Analysis:

-

Calculate the percentage of cleavage at each time point by comparing the peak areas of the starting material and the product.

-

Plot the percentage of cleavage versus time to determine the cleavage kinetics.

-

Protocol 2: Photocleavage for Protein Release from a Solid Support

This protocol describes the release of a protein from a solid support (e.g., beads) using a PC linker.

Materials:

-

Protein-conjugated beads via a PC linker

-

UV-transparent plate or tube

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., PBS)

-

Light source (e.g., 365 nm UV lamp)

-

Magnetic stand (if using magnetic beads)

Procedure:

-

Bead Preparation: Wash the protein-conjugated beads with Wash Buffer to remove any non-specifically bound molecules.

-

Photocleavage and Elution:

-

Resuspend the beads in a minimal volume of Elution Buffer.

-

Transfer the bead suspension to a UV-transparent plate or tube.

-

Irradiate the sample with a 365 nm UV lamp. The optimal irradiation time and intensity should be determined empirically (e.g., 5-30 minutes at 1-5 mW/cm²).

-

During irradiation, agitate the sample to ensure all beads are exposed to the light.

-

-

Collection of Released Protein:

-

After irradiation, place the tube on a magnetic stand to pellet the beads.

-

Carefully collect the supernatant containing the released protein.

-

-

Analysis: The eluted protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

References

Troubleshooting & Optimization

how to reduce non-specific binding of biotinylated probes

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding of biotinylated probes in their experiments.

Troubleshooting Guide: High Background & Non-Specific Binding

High background or non-specific binding can obscure your specific signal, leading to ambiguous or false-positive results. This guide will walk you through common causes and solutions to this problem.

Question: I am observing high background staining in my experiment using a biotin-streptavidin detection system. What are the common causes and how can I troubleshoot this?

Answer:

High background with biotinylated probes is a frequent issue that can stem from several sources. The primary culprits are often endogenous biotin present in the sample, or sub-optimal blocking and washing steps. Here’s a systematic approach to identifying and resolving the issue.

Step 1: Identify the Source of Non-Specific Binding

First, determine if the background is due to endogenous biotin or other factors.

-

Test for Endogenous Biotin: Run a control experiment where you apply the streptavidin-conjugate (e.g., streptavidin-HRP) and substrate to your sample without the biotinylated probe. If you observe a signal, your sample likely contains endogenous biotin.[1][2] Tissues such as the liver, kidney, spleen, and brain are known to have high levels of endogenous biotin.[1][3]

-

Test for Non-Specific Reagent Binding: Run a control without the primary antibody or biotinylated probe, but with all subsequent reagents. This can help identify if the secondary antibody or streptavidin conjugate is binding non-specifically.

Step 2: Implement Appropriate Blocking Strategies

Based on your findings, apply one or more of the following blocking strategies.

-

Blocking Endogenous Biotin: If endogenous biotin is present, a two-step blocking procedure is essential.[4] This involves first incubating the sample with an excess of avidin or streptavidin to bind to all endogenous biotin. This is followed by an incubation with free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules you just added.

-

Protein-Based Blocking: To prevent non-specific binding of antibodies and streptavidin to proteins in your sample, use a protein-based blocking solution. Common blockers include Bovine Serum Albumin (BSA), normal serum, or casein. It is crucial to use a blocking agent that is free of biotin; for example, avoid non-fat dry milk as it contains endogenous biotin.

-

Optimizing Blocking Buffers: The composition of your blocking and wash buffers can significantly impact non-specific binding.

-

Add Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffers can help reduce hydrophobic interactions.

-

Adjust Salt Concentration: Increasing the ionic strength of your buffers (e.g., with higher NaCl concentrations) can minimize electrostatic interactions that contribute to background.

-

Step 3: Optimize Your Experimental Protocol

Fine-tuning your protocol can further enhance the signal-to-noise ratio.

-

Washing: Increase the number and duration of wash steps after incubations with probes and antibodies to more effectively remove unbound reagents.

-

Reagent Concentration: Titrate your biotinylated probe and streptavidin-conjugate to find the optimal concentration that provides a strong specific signal with minimal background. Excessively high concentrations can lead to increased non-specific binding.

Below is a workflow diagram illustrating the troubleshooting process.

Caption: A troubleshooting workflow for addressing high background in biotin-streptavidin assays.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin and in which tissues is it most prevalent?

A1: Endogenous biotin (also known as Vitamin H) is naturally present in all living cells and can cause significant background when using avidin or streptavidin-based detection systems. Tissues with high metabolic activity, such as the kidney, liver, spleen, and brain, typically contain high levels of endogenous biotin.

Q2: Can I use non-fat dry milk as a blocking agent?

A2: It is generally not recommended to use non-fat dry milk as a blocking agent in biotin-streptavidin systems because it contains endogenous biotin, which will interfere with the assay and can lead to high background. It is better to use a biotin-free protein blocker like high-quality BSA or normal serum.

Q3: How does the two-step endogenous biotin blocking procedure work?

A3: The two-step procedure is designed to saturate all endogenous biotin and prevent it from binding to your detection reagents.

-

Step 1 (Streptavidin Incubation): An excess of unlabeled streptavidin or avidin is added to the sample. These molecules have multiple biotin-binding sites and will bind to the endogenous biotin in the tissue.

-

Step 2 (Biotin Incubation): Free biotin is then added to the sample. This free biotin will bind to and saturate any remaining open binding sites on the streptavidin/avidin molecules that were added in the first step. This prevents the blocking streptavidin from binding to your biotinylated probe.

The diagram below illustrates this mechanism.

References

Technical Support Center: Photocleavable Linkers

Welcome to the technical support center for photocleavable (PC) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of these light-sensitive molecules in your experiments.

Troubleshooting Guide

Photocleavable linkers offer precise spatiotemporal control over the release of molecules, but their performance can be affected by various experimental parameters. This guide addresses common issues, their potential causes, and recommended solutions to optimize your photocleavage experiments.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Low-Yield Cleavage | Insufficient Light Exposure: The duration or intensity of the light source is too low. | - Increase the irradiation time incrementally. - Use a more powerful light source or move the light source closer to the sample. - Ensure the light path is not obstructed, especially when using solid supports like beads. Agitation can help.[1] |

| Incorrect Wavelength: The light source does not match the absorption maximum of the photocleavable linker. | - Verify the absorbance spectrum of your specific linker. Most o-nitrobenzyl (oNB) linkers are optimally cleaved around 365 nm, while coumarin-based linkers often require longer wavelengths (400-450 nm).[2] | |

| Competitive Absorption: Other molecules in the reaction mixture (e.g., buffers, media components, or the conjugated molecule itself) are absorbing the UV light. | - If possible, purify the conjugate before cleavage. - Use a buffer that is transparent at the cleavage wavelength. - Consider using a linker that cleaves at a different wavelength to avoid overlapping absorption spectra.[1] | |

| Solvent Issues: The solvent may be quenching the excited state of the linker or is not UV-transparent at the chosen wavelength. | - Choose a solvent that is UV-transparent at the desired wavelength. - Be aware that solvent polarity can influence cleavage kinetics. Test different solvent systems if cleavage is inefficient. | |

| Low Temperature: Photocleavage reactions can be temperature-dependent. | - While lower temperatures can minimize side reactions, excessively low temperatures may slow down the cleavage process. If possible, conduct the reaction at room temperature (20-25°C). | |

| Side Reactions & Unwanted Byproducts | Reaction with Nucleophiles: The nitroso-carbonyl byproduct generated from o-nitrobenzyl cleavage is electrophilic and can react with nucleophiles (e.g., amines, thiols) in the sample. | - Add a scavenger molecule, such as dithiothreitol (DTT) or semicarbazide, to the reaction mixture to trap the reactive byproduct.[3] - Perform the photocleavage at a slightly acidic pH to reduce the nucleophilicity of amines. - Purify the released molecule immediately after cleavage using HPLC. |

| Photo-oxidation: Sensitive residues in biomolecules (e.g., Tryptophan, Tyrosine, Methionine) can be oxidized by reactive oxygen species generated during irradiation. | - Degas the solvent and buffer by sparging with an inert gas (e.g., argon or nitrogen) before irradiation to remove dissolved oxygen. - Minimize the irradiation time to what is necessary for efficient cleavage. - Use a filtered light source to remove shorter, more damaging wavelengths. | |

| Linker Instability (Premature Cleavage) | Hydrolysis: The bond connecting the linker to the molecule of interest (e.g., an ester bond) may be susceptible to hydrolysis, especially at non-neutral pH or in aqueous environments. | - Choose a more stable linkage. For example, carbamate and amide bonds are generally more resistant to hydrolysis than ester bonds. - Store the conjugate in an appropriate buffer at a stable pH and temperature. Avoid prolonged storage in aqueous solutions if the linker is known to be hydrolytically labile. |

| Variability in Cleavage Efficiency | Inconsistent Light Intensity: The power output of the UV lamp can fluctuate or decrease over time. | - Measure the power density (mW/cm²) of your light source at the sample position before each experiment using a power meter. - Ensure a consistent distance between the light source and the sample for all experiments. |

| Sample Concentration: High concentrations of the conjugate can lead to inner filter effects, where molecules at the surface of the solution absorb most of the light, preventing it from reaching molecules deeper in the solution. | - Perform photocleavage at a lower concentration. - Ensure adequate mixing or stirring during irradiation to bring all molecules into the light path. |

Quantitative Data: Comparison of Common Photocleavable Linkers

The efficiency of a photocleavable linker is primarily determined by its cleavage wavelength and quantum yield (Φ), which is the ratio of cleaved molecules to absorbed photons. The following tables summarize key data for common photocleavable linkers to aid in selection.

| Linker Type | Specific Derivative | Wavelength (nm) | Quantum Yield (Φ) | Notes |

| o-Nitrobenzyl (oNB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | For cleavage of 1-(2-nitrophenyl)ethyl phosphate esters. |

| Veratryl-based (di-alkoxy oNB) | 365 | - (Rate increased) | Increased rate of cleavage compared to standard oNB. | |

| α-methyl-oNB | 365 | - (Rate increased 5-fold) | 5-fold increased cleavage rate compared to the veratryl-based linker without the methyl group. | |

| Nitrobenzyl-carbonate | 365 | - | Increased stability in water while maintaining the rate of photolysis. | |

| Nitrobenzyl-carbamate | 365 | - | Superior light responsiveness and resistance to hydrolysis. | |

| Coumarin | 7-(diethylamino)coumarin-4-yl-methyl | 400-450 | 0.25 | Cleaves with non-invasive blue light, which is beneficial for applications with living cells. |

| 7-azetidinyl-4-methyl coumarin esters | 405 | - (2- to 5-fold higher efficiency) | 2- to 5-fold higher photorelease efficiency compared to corresponding diethylamino coumarins. |

Frequently Asked Questions (FAQs)

Q1: My photocleavage reaction is not going to completion. What should I do first?

A: The first step is to verify your light source. Ensure that the wavelength of your lamp is appropriate for your specific photocleavable linker (e.g., ~365 nm for most oNB linkers). Use a power meter to check that the lamp's intensity is within the expected range. If the light source is correct, the most common issue is insufficient light exposure. Try increasing the irradiation time. It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific setup and sample concentration.

Q2: I am observing unexpected side products in my mass spectrometry analysis after cleavage. What could be the cause?

A: A likely cause is the reaction of the photolysis byproduct with your molecule of interest or other components in the solution. For instance, the o-nitrosobenzaldehyde byproduct from oNB cleavage is electrophilic and can react with nucleophiles like free amines and thiols. To mitigate this, you can add a scavenger, such as DTT, to your reaction mixture. It is also good practice to purify your sample via HPLC immediately after photocleavage to separate the desired product from any byproducts.

Q3: My bioconjugate seems to be degrading even before I expose it to light. Why is this happening?

A: This is likely due to the hydrolytic instability of the linker. The chemical bond connecting your molecule to the photocleavable core (e.g., an ester) may be susceptible to hydrolysis, especially in aqueous buffers or at non-neutral pH. If long-term stability in an aqueous environment is required, consider using a linker with a more stable bond, such as a carbamate, which has been shown to have greater resistance to hydrolysis compared to esters.

Q4: Can I use any solvent for my photocleavage reaction?

A: No, the choice of solvent is critical. The solvent must be transparent at the wavelength of irradiation to ensure that the light reaches the photocleavable linker. Additionally, solvents can influence the efficiency of the photocleavage reaction by affecting the stability of the excited state of the linker. It is best to use a solvent that is recommended in the literature for your specific type of linker or to test a few different compatible solvents to find the optimal one for your system.

Q5: How can I monitor the progress of my photocleavage reaction?

A: The most common method for monitoring photocleavage is High-Performance Liquid Chromatography (HPLC). By taking aliquots of your reaction mixture at different time points during irradiation, you can monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak(s) corresponding to the cleaved products. This allows you to determine the reaction kinetics and the optimal irradiation time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage in Solution

This protocol provides a general guideline for the photolytic cleavage of a substrate in a solution phase. The ideal concentration and irradiation time will need to be optimized for each specific compound.

Materials:

-

Photocleavable linker-conjugated molecule

-

UV-transparent reaction vessel (e.g., quartz cuvette or borosilicate glass vial)

-

Appropriate solvent (e.g., methanol, dioxane, aqueous buffer)

-

Light source with the appropriate wavelength (e.g., 365 nm LED photoreactor)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

-

Preparation: Dissolve the photocleavable linker-conjugated molecule in the chosen solvent in the reaction vessel. The concentration should be optimized, but a starting point of 1-10 mM is common. Ensure the solution is optically clear.

-

Degassing (Optional but Recommended): For reactions sensitive to oxidation, degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. Oxygen can sometimes interfere with the excited state of the chromophore.

-